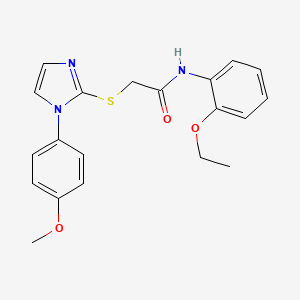

N-(2-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-3-26-18-7-5-4-6-17(18)22-19(24)14-27-20-21-12-13-23(20)15-8-10-16(25-2)11-9-15/h4-13H,3,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWKEXOLCKBDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Amide Bond Formation: Finally, the thioether is coupled with an ethoxyphenyl acetic acid derivative to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aromatic rings may engage in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Physicochemical Properties :

- Electron-donating groups (e.g., methoxy in the target compound) enhance solubility compared to electron-withdrawing groups (e.g., bromo in Compound 21) .

- Bulky aryl groups (e.g., benzofuranyl in Compound 21) may reduce melting points due to disrupted crystallinity, whereas rigid heterocycles (e.g., tetrazole in 3c) increase thermal stability .

Synthetic Efficiency :

- Yields for imidazole-thioacetamide derivatives typically range from 70% to 96%, with higher yields observed in reactions using potassium carbonate as a base (e.g., Compound 21, 96% yield) .

Derivatives with benzimidazole cores (e.g., Compounds 1–20) exhibit diverse bioactivity, underscoring the importance of the imidazole-thioacetamide scaffold in drug discovery .

Molecular Weight and Functional Group Trends

- Lower Molecular Weight Derivatives (e.g., Compound 3c, ~350 g/mol): Tend to exhibit better bioavailability but reduced thermal stability.

Case Study: Comparison with Fluorophenyl and Difluoromethoxy Derivatives

- Compound 9 (): Incorporates a 4-fluorophenyl group, which may enhance metabolic stability compared to the target’s ethoxyphenyl group. Fluorine’s electronegativity could improve target binding .

- Compound in (CAS 1226453-26-4): Features a difluoromethoxy group, which increases lipophilicity and may enhance blood-brain barrier penetration compared to the target’s methoxy substituent.

Biological Activity

N-(2-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through the Debus-Radziszewski method, which involves condensing glyoxal, ammonia, and an aldehyde under acidic conditions.

- Thioether Formation : The imidazole derivative is reacted with a thiol compound to form the thioether linkage.

- Amide Bond Formation : Finally, the thioether is coupled with an ethoxyphenyl acetic acid derivative to produce the desired amide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. This interaction may modulate various biochemical pathways.

- Receptor Modulation : The compound may bind to receptors, affecting cellular signaling and function. The aromatic rings facilitate π-π interactions with aromatic amino acids in proteins, influencing their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, likely due to its ability to inhibit specific enzymes involved in tumor growth.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The compound also exhibited significant antioxidant properties, indicating its potential role in mitigating oxidative stress-related disorders .

Applications

This compound has diverse applications:

- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting specific enzymes or receptors.

- Organic Synthesis : Utilized as an intermediate in synthesizing more complex molecules.

- Material Science : Its unique structure makes it a candidate for developing new materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.